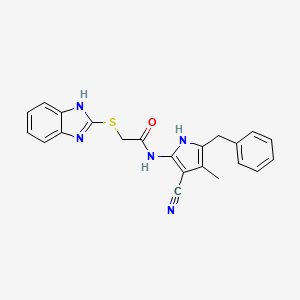![molecular formula C14H12N4OS B11482259 5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11482259.png)
5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxamide typically involves the cyclization of 3-amino-thiophene-2-carboxamides with various reagents. One common method is the Friedländer condensation, where aminoaldehyde reacts with cyclic and heterocyclic ketones in the presence of ethanolic potassium hydroxide (KOH) under reflux conditions . Another approach involves the use of formic acid or triethyl orthoformate as cyclizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thienopyrimidine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thienopyrimidines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxamide involves the inhibition of specific enzymes and molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation. Additionally, it induces apoptosis in cancer cells by altering cell cycle progression and triggering programmed cell death pathways .
類似化合物との比較
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also target CDK2 and have been studied for their anticancer properties.
Pyrido[2,3-d]pyrimidine derivatives: These compounds are known for their anti-inflammatory and anticancer activities.
Uniqueness
5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain molecular targets. This makes it a valuable compound for the development of targeted therapies in cancer treatment and other diseases .
特性
分子式 |
C14H12N4OS |
|---|---|
分子量 |
284.34 g/mol |
IUPAC名 |
5-amino-4-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C14H12N4OS/c1-7-9-10(15)11(12(16)19)20-14(9)18-13(17-7)8-5-3-2-4-6-8/h2-6H,15H2,1H3,(H2,16,19) |
InChIキー |
SFNZNHHBYSBKFO-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(SC2=NC(=N1)C3=CC=CC=C3)C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-ethyl-3'-(4-fluorophenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11482176.png)
![4-(3-Chlorophenyl)-2-oxo-6-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11482177.png)
![N-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-N-(3-morpholinopropyl)amine](/img/structure/B11482179.png)
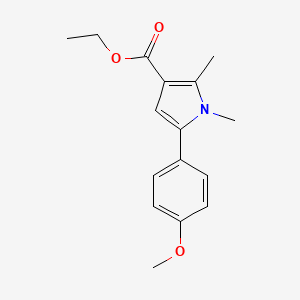
![3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11482186.png)
![methyl [5-bromo-4-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B11482197.png)
![3-[(4-chlorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11482210.png)
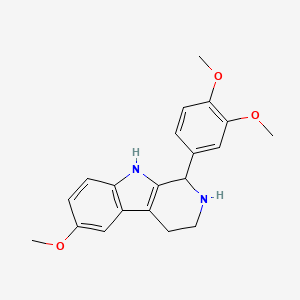
![6'-amino-1-ethyl-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11482223.png)
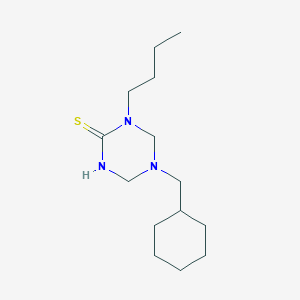
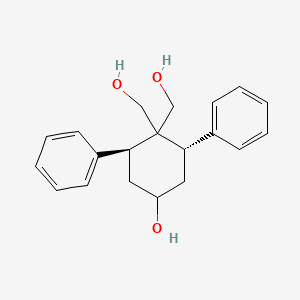
![N-(3-Cyano-4,5-dimethyl-1H-pyrrol-2-YL)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B11482236.png)
![2-[2-amino-3-cyano-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11482254.png)
